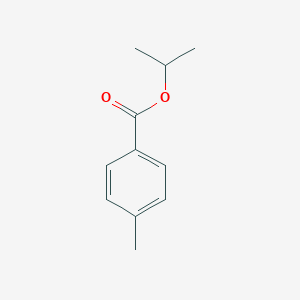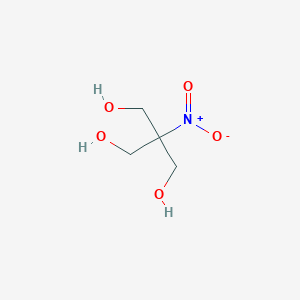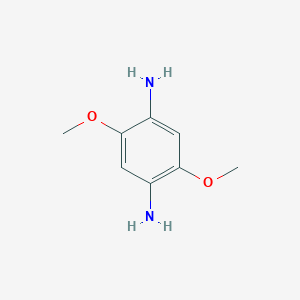
4-Amino-2,5-dimethoxyaniline
Übersicht
Beschreibung
The compound 4-Amino-2,5-dimethoxyaniline is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided papers do not directly discuss 4-Amino-2,5-dimethoxyaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-Amino-2,5-dimethoxyaniline.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a degradation process followed by chlorination and treatment with ammonia . Another example is the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline, which includes condensation, cyclization, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds, which would be similar for 4-Amino-2,5-dimethoxyaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Amino-2,5-dimethoxyaniline is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the structure of a bicyclic ortho-aminocarbonitrile derivative was determined using FT-IR, 1H NMR, and single crystal X-ray diffraction studies . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar functional groups to 4-Amino-2,5-dimethoxyaniline can be complex, involving intermolecular and intramolecular interactions. For instance, hydrogen-bonded dimers and sheets were observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives, demonstrating the importance of hydrogen bonding in the stability and reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The paper on the bicyclic ortho-aminocarbonitrile derivative provides a comprehensive analysis of its properties, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis, which are essential for predicting reactivity and interactions with other molecules . Additionally, the ability of dendrimers incorporating 4-(n-octyloxy)aniline to self-assemble into nano-aggregates indicates the significance of molecular design in dictating physical properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity : A study describes the synthesis of new isatin derivatives by reacting isatin with 2,5-dimethoxyaniline, resulting in compounds like 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one. These compounds demonstrated significant chemical antioxidant activity (Andreani et al., 2010).
Synthesis of Amino-1,4-benzoquinones : Another study focused on synthesizing protected amino-1,4-benzoquinones by oxidizing 2,5-dimethoxyaniline derivatives. These compounds are used as building blocks in the synthesis of aminonaphthoquinone antibiotics, like salinisporamycin (Nawrat et al., 2011).
Electrochemical Applications : In a 2019 study, 2,5-dimethoxyaniline was electrochemically polymerized on glassy carbon electrodes. This modification significantly enhanced the oxidation of glutamic acids, indicating its potential use in differentiating glutamic acid chiral molecules (Zeng et al., 2019).
Bischler Indole Synthesis : Research from 1980 investigated the Bischler indole synthesis from 3,5-dimethoxyaniline. The study explored cyclization of amino ketones derived from 3,5-dimethoxyaniline to afford 2-arylindoles (Black et al., 1980).
Synthesis of Conducting Polymers : A 1994 study reported the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline), a novel, soluble, conducting polymer. It demonstrated efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple (Storrier et al., 1994).
Anion Influence on Poly-2,5-dimethoxyaniline : The influence of different anions on the formation and electroactivity of poly-(2,5-dimethoxyaniline) was studied in 2000. This research showed significant variation in the electrochemical properties of the polymer depending on the type of anion present (Palys et al., 2000).
Electrochemical Stability Study : Another 1994 study focused on the electrochemical synthesis of poly(2,5-dimethoxyaniline) and its stability in solution, highlighting its capacitive behavior and conductivity (Pistoia & Rosati, 1994).
Safety And Hazards
Zukünftige Richtungen
There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery, has been reported .
Eigenschaften
IUPAC Name |
2,5-dimethoxybenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVOBTLEKSQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170105 | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dimethoxyaniline | |
CAS RN |
17626-02-7 | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



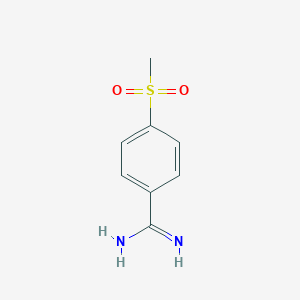


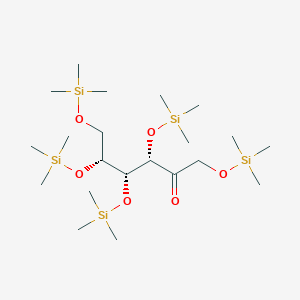

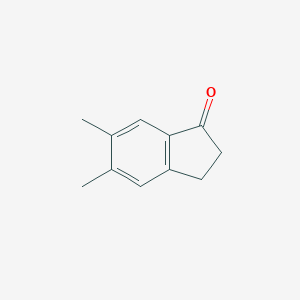
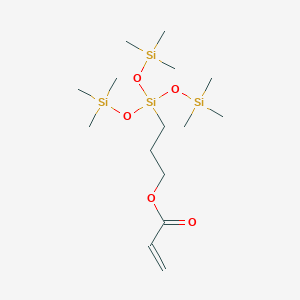
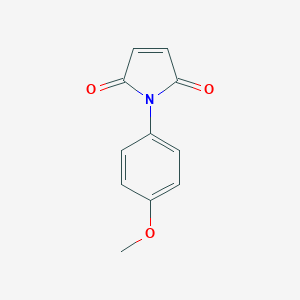
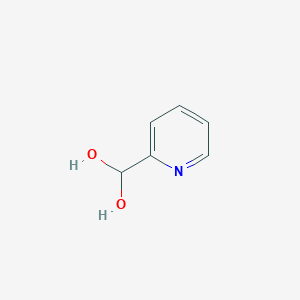
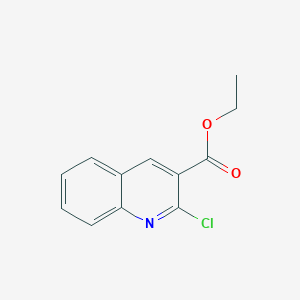
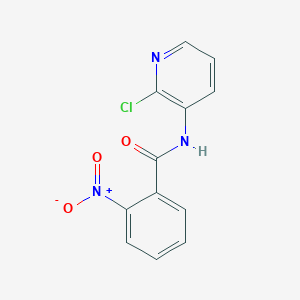
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
